molecular formula C16H17ClN2S B5787003 N-(4-CHLOROBENZYL)-N'-PHENETHYLTHIOUREA

N-(4-CHLOROBENZYL)-N'-PHENETHYLTHIOUREA

Cat. No.: B5787003
M. Wt: 304.8 g/mol
InChI Key: LNYSPZUCGRUXEM-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzyl)-N’-phenethylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound features a 4-chlorobenzyl group and a phenethyl group attached to a thiourea moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-N’-phenethylthiourea typically involves the reaction of 4-chlorobenzyl isothiocyanate with phenethylamine. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The general reaction scheme is as follows:

4-chlorobenzyl isothiocyanate+phenethylamineN-(4-chlorobenzyl)-N’-phenethylthiourea\text{4-chlorobenzyl isothiocyanate} + \text{phenethylamine} \rightarrow \text{N-(4-chlorobenzyl)-N'-phenethylthiourea} 4-chlorobenzyl isothiocyanate+phenethylamine→N-(4-chlorobenzyl)-N’-phenethylthiourea

Industrial Production Methods

Industrial production of N-(4-chlorobenzyl)-N’-phenethylthiourea may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification through recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorobenzyl)-N’-phenethylthiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Chlorobenzyl)-N’-phenethylthiourea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N’-phenethylthiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological molecules, affecting their function. Additionally, the chlorobenzyl and phenethyl groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorobenzyl)-N-methylthiourea
  • N-(4-Chlorobenzyl)-N’-phenylthiourea
  • N-(4-Chlorobenzyl)-N’-benzylthiourea

Uniqueness

N-(4-Chlorobenzyl)-N’-phenethylthiourea is unique due to the presence of both the 4-chlorobenzyl and phenethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity and different reactivity patterns due to the combined effects of these substituents.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(2-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2S/c17-15-8-6-14(7-9-15)12-19-16(20)18-11-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNYSPZUCGRUXEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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